3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid is a heterocyclic compound that belongs to the class of triazoles, which are characterized by the presence of nitrogen atoms in their ring structure. This particular compound exhibits potential biological activities and serves as a valuable building block in medicinal chemistry. Its unique structure allows for diverse applications in scientific research, particularly in the fields of pharmacology and biochemistry.
The compound can be synthesized through various chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives and thiol-containing reagents. The specific synthesis methods and conditions can vary based on the desired purity and yield.
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid is classified under triazole derivatives, which are known for their diverse pharmacological properties. This classification highlights its potential use in developing therapeutic agents targeting various diseases.
The synthesis of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid typically involves a multi-step process. The initial step often includes the reaction of [1,2,4]triazolo[4,3-b]pyridazine derivatives with thiol reagents under controlled conditions to form the thioether linkage.
Key technical details for the synthesis include:
The molecular structure of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid features a triazole ring fused with a pyridazine moiety and a propanoic acid side chain. The thioether linkage contributes to its unique chemical reactivity.
The compound's molecular formula is C₉H₈N₄O₂S, with a molecular weight of approximately 224.25 g/mol. The structural integrity is crucial for its biological activity and interaction with target molecules.
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that play critical roles in cellular functions.
Research indicates that this compound could modulate pathways related to inflammation and cancer cell proliferation. The specific molecular targets are still under investigation but may include kinases or other regulatory proteins involved in cellular signaling pathways.
The physical properties of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid include:
Chemical properties relevant to this compound include:
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid has several applications in scientific research:
This compound's diverse applications stem from its structural characteristics and potential biological activities. Further research could expand its utility across various scientific disciplines.
The [1,2,4]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in drug discovery due to its versatile bioactivity and capacity for structural diversification. Early exploration focused on anxiolytic and antimicrobial applications, but recent research has shifted toward targeted cancer therapies and antiparasitic agents. A significant breakthrough came with the discovery that this heterocyclic core effectively inhibits bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in oncogene expression. The 2023 structural study published in Scientific Reports revealed that derivatives like 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid (CAS: 1219567-80-2) bind to BRD4's acetyl-lysine recognition site through key interactions with the conserved WPF motif and Asn140 residue [6]. This foundational work demonstrated how minor modifications at the 3-, 6-, and 7-positions of the triazolopyridazine ring markedly influence bromodomain affinity, enabling rational design of selective inhibitors. Further optimization led to bivalent inhibitors such as AZD5153 (featuring a triazolopyridazine head group), which exhibited nanomolar potency in xenograft models by simultaneously engaging both bromodomains of BRD4 [7].
Thioether (–S–) bridges serve as critical structural elements that balance conformational flexibility and electronic effects in drug design. In 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid, the thioether linkage connects the heterocyclic core to the propanoic acid moiety, creating a three-atom spacer that optimally positions the carboxylic acid for target interactions. This linkage demonstrates greater metabolic stability compared to ether or amine analogs while maintaining sufficient rotational freedom to adopt bioactive conformations [5] [9]. The sulfur atom’s polarizability enhances binding through weak non-covalent interactions, as evidenced in BRD4 inhibitor cocrystal structures where the thioether participates in hydrophobic contacts with Val87 and Leu94 [6]. Moreover, the –S– bridge modulates electron distribution across the molecule, lowering the pKa of the propanoic acid group (predicted pKa ≈ 4.02) to enhance solubility under physiological conditions [1]. Comparative studies of 6-benzylthio (EVT-2879395) versus 6-chloro (BLD Pharm 902502-24-3) analogs confirm that thioether retention preserves submicromolar cellular activity against Cryptosporidium parvum (EC₅₀ 1.2–5.3 μM), whereas oxidation to sulfones abolishes potency [5] [9] .
Table 1: Bioactive Triazolopyridazine Derivatives Featuring Thioether Linkages
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid | C₈H₈N₄O₂S | 224.24 | BRD4 inhibitor scaffold |
3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid | C₈H₇ClN₄O₂ | 226.62 | Intermediate for bromodomain inhibitors |
N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | C₂₂H₂₁N₅OS | 403.5 | Anticryptosporidial lead (EC₅₀ ~1.5 μM) |
The propanoic acid group in this compound class serves multiple strategic roles: enhancing water solubility, enabling salt formation for bioavailability, and providing a handle for target engagement via hydrogen bonding or ionic interactions. 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid exemplifies this design, with its carboxylic acid moiety forming critical hydrogen bonds with Tyr139 and Asn140 in BRD4’s BC loop [6]. The three-carbon chain length (–S–CH₂–CH₂–COOH) optimally positions the acid for these interactions while minimizing entropic penalties upon binding. This configuration outperforms shorter (acetic acid) or longer (butanoic acid) analogs in binding affinity assessments, as demonstrated in BRD4 thermal shift assays [4] [8].
The acid functionality also facilitates prodrug strategies through esterification, improving membrane permeability in cellular models. In antiparasitic applications against C. parvum, propanoic acid derivatives exhibit superior lipophilic efficiency (LipE) compared to carboxylate-free analogs, balancing LogP and potency . For instance, while the unmodified triazolopyridazine core (LogP ≈ 1.8) shows poor aqueous solubility, the propanoic acid derivative (LogP ≈ 1.2, predicted solubility ≈ 0.1 mg/mL) maintains cellular permeability necessary for intracellular parasite targeting [1] .
Table 2: Impact of Propanoic Acid on Molecular Properties
Structural Feature | Role in Pharmacophore | Experimental Evidence |
---|---|---|
Triazolopyridazine core | Rigid planar domain for π-stacking and hydrogen bonding | BRD4 cocrystals show stacking with Trp81 [6] |
Thioether linker (–S–CH₂–CH₂–) | Conformational flexibility with moderate polarity | 15° rotatable bond angle in minimized structures [5] |
Terminal carboxylic acid | Salt bridge formation with basic residues; modulates cell permeability | pKa 4.02 ± 0.10; 10-fold solubility increase at pH 7.4 vs neutral analogs [1] |
Ongoing medicinal chemistry efforts focus on modifying this group to develop covalent inhibitors through Michael acceptor systems or photoaffinity probes for target identification [6] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: